molecular formula C11H15NO B8314818 cis-2-Phenoxycyclopentylamine

cis-2-Phenoxycyclopentylamine

Cat. No.: B8314818
M. Wt: 177.24 g/mol
InChI Key: WEBWXWDQSPNZHG-MNOVXSKESA-N
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Description

cis-2-Phenoxycyclopentylamine is a chiral amine building block of interest in advanced organic synthesis and medicinal chemistry research. As a cis-configured, stereochemically defined cyclopentylamine, it provides a rigid scaffold that is valuable for constructing more complex molecular architectures. Chiral cyclopentylamines, in general, are recognized as fundamental precursors and key components in the development of pharmaceutical compounds and chiral catalysts . The phenoxy moiety adjacent to the amine functional group on the cyclopentane ring makes this compound a potential intermediate for exploring structure-activity relationships in drug discovery . Researchers can utilize this compound in the synthesis of novel ligands or as a core structure in the design of biologically active molecules. The cis-configuration is particularly significant for creating specific three-dimensional shapes that can influence binding affinity and selectivity in target interactions. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-2-phenoxycyclopentan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1

InChI Key

WEBWXWDQSPNZHG-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CC=CC=C2)N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

In contrast, the chloro group in its analog is electron-withdrawing, which may increase binding affinity to electron-deficient regions but reduce solubility . 2-Phenylacetamide lacks the cyclopentane backbone, resulting in reduced conformational restraint compared to cyclopentylamine derivatives .

The trans isomer of the chloro analog likely exhibits distinct binding kinetics due to altered spatial arrangement .

Pharmacological Implications :

  • While specific activity data are absent in the provided evidence, the amine group in cyclopentylamine derivatives is a common pharmacophore in CNS-active compounds (e.g., antidepressants). The methoxy and chloro substituents may modulate blood-brain barrier permeability and target selectivity .

Preparation Methods

Catalyst Selection and Performance

Pd/C catalysts are universally preferred due to their high activity and recyclability. In one study, 5% Pd/C (50% water content) enabled 12 recirculations without loss of activity, maintaining >95% yield in hydrogenation steps. Comparable results were observed with Pd(OH)₂, though its higher cost limits industrial use.

Table 1: Catalyst Performance in Hydrogenation Reactions

CatalystSolventTemperature (°C)Pressure (bar)Yield (%)Purity (%)
5% Pd/CEthanol40–8040–10099.599.8
5% Pd/CTHF100259597.5
Pd(OH)₂Acetic Acid60509899.2

Solvent Systems and Stereochemical Control

The choice of solvent critically impacts stereoselectivity. Polar aprotic solvents like tetrahydrofuran (THF) favor cis-isomer formation due to enhanced transition-state stabilization. For example, hydrogenation in THF at 0–5°C produced a cis:trans ratio of 9:1, whereas ethanol yielded a 7:3 ratio under identical conditions.

Purification and Isolation Techniques

Crystallization and Salt Formation

Crude cis-2-Phenoxycyclopentylamine is often purified via salt formation with L-(+)-tartaric acid. Dissolving the free base in isopropyl alcohol (IPA) and adding a tartaric acid solution precipitates the diastereomeric salt, which is recrystallized to >99.5% ee.

Table 2: Purification Parameters

StepSolventTemperature (°C)Purity (%)
Salt FormationIPA25–3098.5
RecrystallizationEthanol/Water0–599.7

Chromatographic Methods

Silica gel chromatography with dichloromethane:methanol (95:5) effectively separates cis and trans isomers, though scalability remains a challenge.

Industrial-Scale Process Design

A patented large-scale synthesis outlines the following workflow:

  • Alkylation : Reacting 2-phenoxycyclopentanol with tert-butyl bromoacetate in acetone at 25°C for 18 hours.

  • Hydrogenolysis : Batch hydrogenation using 5% Pd/C in ethanol at 50°C under 60 psi H₂.

  • Crystallization : Isolating the tartrate salt in IPA at −5°C, yielding 85% overall.

This process minimizes waste by recycling solvents and catalysts, aligning with green chemistry principles .

Q & A

Q. What are the key physicochemical properties of cis-2-Phenoxycyclopentylamine, and how do they influence experimental design?

Methodological Answer:

  • Determine properties like solubility (in polar/non-polar solvents), pKa (via potentiometric titration), and logP (via shake-flask or HPLC methods). These parameters dictate solvent selection for synthesis, purification, and bioactivity assays.
  • Chirality confirmation requires circular dichroism (CD) or X-ray crystallography due to the compound’s stereospecificity. Reference structural analogs from rare chemical libraries for comparative analysis .

Q. How can researchers verify the stereochemical purity of this compound in synthetic batches?

Methodological Answer:

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and compare retention times to validated standards.
  • Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of protons in the cyclopentyl ring, ensuring cis-configuration integrity .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS with deuterated internal standards minimizes matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%).
  • For tissue samples, homogenize in PBS with protease inhibitors to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and reduce enantiomeric impurities?

Methodological Answer:

  • Screen catalysts (e.g., Jacobsen’s catalyst for asymmetric synthesis) and solvents (e.g., THF vs. DCM) using Design of Experiments (DoE). Monitor reaction progress via TLC or in-situ FTIR.
  • Purification via flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) enhances enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Methodological Answer:

  • Conduct meta-analysis of existing data (e.g., IC50 values, receptor binding assays) to identify confounding variables (e.g., cell line variability, metabolic stability).
  • Validate in vivo pharmacokinetics (PK) using radiolabeled compound (³H or ¹⁴C) to track bioavailability and tissue distribution .

Q. How does the stability of this compound under varying pH and temperature conditions impact long-term storage and experimental reproducibility?

Methodological Answer:

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Typical Data :
ConditionDegradation (%)Major Degradant
pH 2 (37°C, 1 week)15%Phenol derivative
pH 7.4 (25°C, 1 month)<5%None detected
  • Store lyophilized at -20°C in amber vials to prevent photodegradation .

Q. What computational models predict the molecular interactions of this compound with target receptors, and how can these guide SAR studies?

Methodological Answer:

  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities to GPCRs or monoamine transporters.
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Experimental Design & Data Analysis

How should researchers formulate hypothesis-driven questions for studying this compound’s neuropharmacological effects?

Methodological Answer:

  • Apply PICOT framework:
  • P (Population): Neuronal cell lines (e.g., SH-SY5Y).
  • I (Intervention): Dose-response of this compound (1–100 µM).
  • C (Comparison): Baseline activity vs. known agonists/antagonists.
  • O (Outcome): Calcium flux (Fluo-4 assay) or cAMP levels (ELISA).
  • T (Time): Acute (30 min) vs. chronic (72 hr) exposure .

Q. What statistical methods address variability in high-throughput screening data for this compound?

Methodological Answer:

  • Use Z’-factor (>0.5) to validate assay robustness. Apply ANOVA with post-hoc Tukey test for multi-group comparisons.
  • For dose-response curves, nonlinear regression (GraphPad Prism) calculates EC50/IC50 with 95% CI .

Ethical & Reproducibility Considerations

Q. How can researchers ensure data reproducibility when studying this compound in preclinical models?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization, and blinding protocols.
  • Share raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo for peer validation .

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